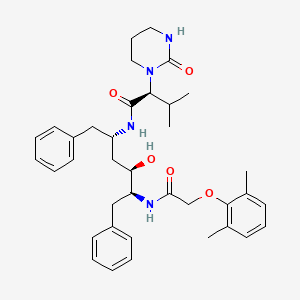
(2S,4R,5S)-Lopinavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,5S)-Lopinavir is a chiral compound used primarily as an antiretroviral medication. It is a protease inhibitor that is commonly used in combination with other medications to treat and manage human immunodeficiency virus (HIV) infection. The compound is known for its ability to inhibit the protease enzyme, which is crucial for the replication of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R,5S)-Lopinavir involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of the chiral building blocks, followed by a series of protection and deprotection steps, and finally, the coupling of these intermediates under specific reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: (2S,4R,5S)-Lopinavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(2S,4R,5S)-Lopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chiral synthesis and reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential use in treating other viral infections.
Medicine: Primarily used in the treatment of HIV, but also explored for its potential in treating other diseases such as cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-Lopinavir involves the inhibition of the HIV protease enzyme. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, which is essential for the maturation and replication of the virus. This inhibition disrupts the viral life cycle and reduces the viral load in patients.
Comparison with Similar Compounds
Ritonavir: Another protease inhibitor used in combination with (2S,4R,5S)-Lopinavir to enhance its efficacy.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Indinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness: this compound is unique due to its specific chiral configuration, which contributes to its high binding affinity and selectivity for the HIV protease enzyme. Its combination with ritonavir enhances its bioavailability and therapeutic efficacy, making it a crucial component in antiretroviral therapy.
Properties
Molecular Formula |
C37H48N4O5 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,4R,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32+,34-/m0/s1 |
InChI Key |
KJHKTHWMRKYKJE-SGLIHVKSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
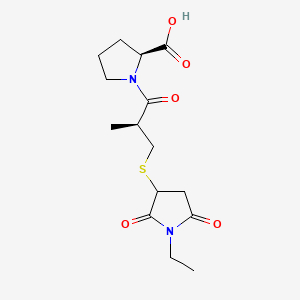
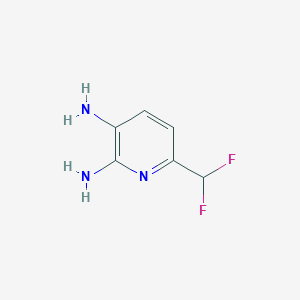
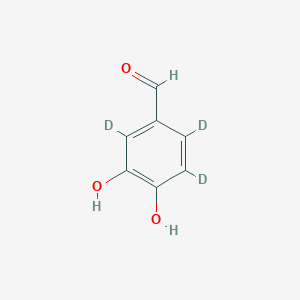

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
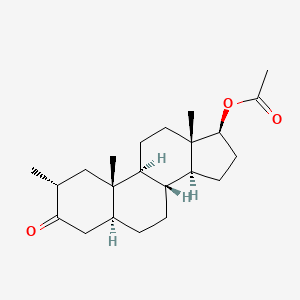
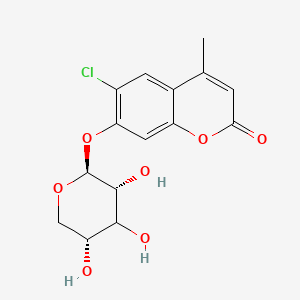

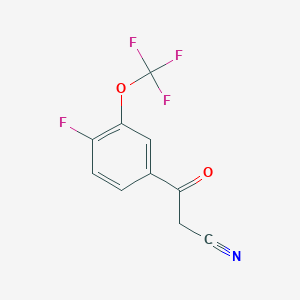
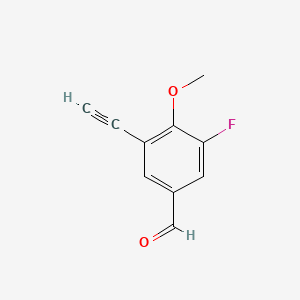
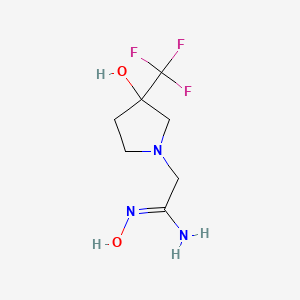
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
